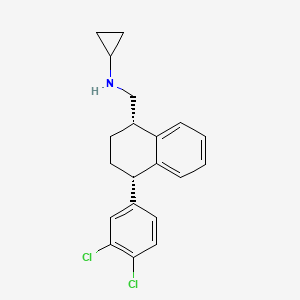

N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine

CAS No.: 1204512-57-1

Cat. No.: VC6306507

Molecular Formula: C20H21Cl2N

Molecular Weight: 346.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204512-57-1 |

|---|---|

| Molecular Formula | C20H21Cl2N |

| Molecular Weight | 346.3 |

| IUPAC Name | N-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine |

| Standard InChI | InChI=1S/C20H21Cl2N/c21-19-10-6-13(11-20(19)22)17-9-5-14(12-23-15-7-8-15)16-3-1-2-4-18(16)17/h1-4,6,10-11,14-15,17,23H,5,7-9,12H2/t14-,17+/m1/s1 |

| Standard InChI Key | OCQGELLSMSUPLW-YWZLYKJASA-N |

| SMILES | C1CC1NCC2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine, reflects its intricate structure:

-

Tetrahydronaphthalene core: A partially hydrogenated naphthalene system providing rigidity and planar aromaticity .

-

3,4-Dichlorophenyl substitution: A phenyl ring with chlorine atoms at the 3rd and 4th positions, enhancing electronic interactions .

-

Cyclopropanamine moiety: A three-membered cyclopropane ring bonded to an amine group, conferring steric strain and metabolic stability.

The (1S,4S) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1204512-57-1 | |

| Molecular Formula | ||

| Molecular Weight | 346.29 g/mol | |

| Stereochemistry | (1S,4S) |

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine involves multi-step organic transformations:

-

Formation of the tetrahydronaphthalene core: Achieved via Diels-Alder reactions or catalytic hydrogenation of naphthalene derivatives .

-

Introduction of the 3,4-dichlorophenyl group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling under palladium catalysis .

-

Cyclopropanamine incorporation: Ring-opening of epoxides with cyclopropylamine or reductive amination of cyclopropanecarboxaldehyde.

A patent describing the biological preparation of a related cyclopropanamine derivative highlights the use of enzymatic resolution to achieve stereochemical purity . For instance, ketoreductases or transaminases may selectively produce the (1S,4S) configuration with >99% enantiomeric excess .

Applications in Medicinal Chemistry

Lead Compound Development

The compound serves as a scaffold for designing novel SSRIs with improved blood-brain barrier permeability. Modifications to the cyclopropane or dichlorophenyl groups are being explored to enhance pharmacokinetic properties .

Analytical Reference Standard

As a high-purity material (≥98%, per Synblock ), it is used to quantify impurities in sertraline synthesis or validate analytical methods like LC-MS .

Related Compounds and Comparative Analysis

Table 2: Structurally Related Cyclopropanamine Derivatives

| Compound Name | Key Features | Application | Source |

|---|---|---|---|

| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine | Fluorinated phenyl group; holmium complex | Ticagrelor intermediate | |

| Sertraline | Tetralin core; chlorophenyl group | SSRI for depression |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume